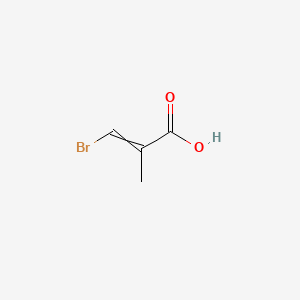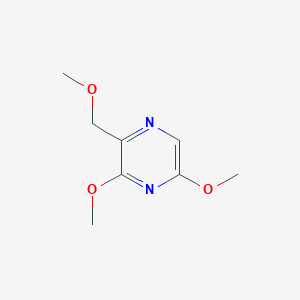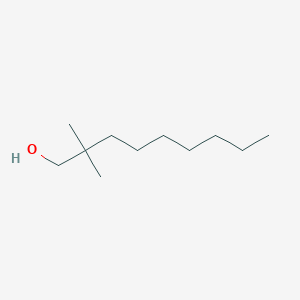
Benzoic acid, 3,5-dichloro-4-isobutoxy-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3,5-dichloro-4-isobutoxy-, hydrazide is a chemical compound with a complex structure that includes benzoic acid as its core, substituted with chlorine atoms and an isobutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dichloro-4-isobutoxy-, hydrazide typically involves multiple steps. One common method starts with the chlorination of benzoic acid to introduce chlorine atoms at the 3 and 5 positions. This is followed by the introduction of the isobutoxy group through an etherification reaction. Finally, the hydrazide group is introduced by reacting the intermediate compound with hydrazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,5-dichloro-4-isobutoxy-, hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Benzoic acid, 3,5-dichloro-4-isobutoxy-, hydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-dichloro-4-isobutoxy-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chlorine atoms and isobutoxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 3,5-dichloro-4-methoxy-, hydrazide
- Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide
- Benzoic acid, 3,5-dichloro-4-ethoxy-, hydrazide
Uniqueness
Benzoic acid, 3,5-dichloro-4-isobutoxy-, hydrazide is unique due to the presence of the isobutoxy group, which can influence its solubility, reactivity, and overall biological activity. This makes it distinct from other similar compounds that may have different substituents.
Properties
CAS No. |
24022-27-3 |
|---|---|
Molecular Formula |
C11H14Cl2N2O2 |
Molecular Weight |
277.14 g/mol |
IUPAC Name |
3,5-dichloro-4-(2-methylpropoxy)benzohydrazide |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-6(2)5-17-10-8(12)3-7(4-9(10)13)11(16)15-14/h3-4,6H,5,14H2,1-2H3,(H,15,16) |
InChI Key |
UJMSJDLWECVNPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1Cl)C(=O)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1R,2R)-2-ethenylcyclopropyl]methanol](/img/structure/B14701367.png)

![(2R,8aR)-2-Phenyltetrahydro-5H-[1,3]oxazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14701393.png)



![8-Methoxy-3,3,5,11-tetramethyl-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14701414.png)



![5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine](/img/structure/B14701428.png)
